molecular formula C19H12F3N5O2 B2876369 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide CAS No. 899752-60-4

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide

Cat. No. B2876369
CAS RN: 899752-60-4
M. Wt: 399.333
InChI Key: GXOKVQGVJNNHIT-UHFFFAOYSA-N
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Description

Pyrazole analogs are a class of compounds that have been attributed with a spectrum of pharmacological activities . The pyrazole moiety is a nitrogen-containing heterocyclic core with diverse targets and effects . The substitution, replacement, or removal of functional groups on a pyrazole ring appears consistent with diverse molecular interactions, efficacy, and potency of these analogs .


Synthesis Analysis

The synthesis of pyrazole analogs often involves the reaction of certain starting materials with different acetophenones . For example, the reaction of 6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carbaldehyde with different acetophenones (p-bromo-, p-chloro-, or p-methoxyacetophenones) has been used to prepare desired pyrazoline and pyrazole derivatives .


Molecular Structure Analysis

The structure of pyrazole analogs can be modified by the substitution, replacement, or removal of functional groups on the pyrazole ring . These modifications can lead to diverse molecular interactions and alter the efficacy and potency of these analogs .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole analogs often involve the reaction of certain starting materials with different acetophenones .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide and its derivatives have been extensively studied for their potential anticancer and anti-inflammatory applications. A novel series of pyrazolopyrimidine derivatives exhibited significant cytotoxic activities against various cancer cell lines, including HCT-116 and MCF-7, and also showed inhibition of the 5-lipoxygenase enzyme, indicating potential anti-inflammatory properties (Rahmouni et al., 2016). Another study highlighted the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which demonstrated remarkable antiavian influenza virus activity, further showcasing the broad therapeutic potential of these compounds (Hebishy et al., 2020).

Antiviral and Antimicrobial Applications

Derivatives of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide have also been explored for their antiviral and antimicrobial applications. Compounds within this class have shown significant activity against the influenza A virus (H5N1), known as bird flu, with some derivatives reducing viral replication by 85–65% (Hebishy et al., 2020). Furthermore, pyrazolopyrimidine derivatives have been tested for their antimicrobial potential, displaying significant activity against various strains of bacteria, indicating their use in combating microbial infections (Abdellatif et al., 2014).

Insecticidal Applications

Research into the insecticidal properties of pyrazolopyrimidine derivatives has led to the discovery of compounds with potent activity against agricultural pests. Some newly synthesized sulfonamide thiazole derivatives incorporating the pyrazolopyrimidine moiety have demonstrated effective insecticidal properties against the cotton leafworm, Spodoptera littoralis, highlighting the potential for agricultural applications of these compounds (Soliman et al., 2020).

Future Directions

The future directions for research on pyrazole analogs could include further exploration of their diverse molecular interactions, efficacy, and potency . This could lead to the rational design of new analogs with optimized therapeutic activity and fewer adverse effects .

properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12F3N5O2/c20-19(21,22)13-6-4-5-12(9-13)17(28)25-26-11-23-16-15(18(26)29)10-24-27(16)14-7-2-1-3-8-14/h1-11H,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOKVQGVJNNHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide

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